Ethanone, 1-(3-methyl-1H-indol-5-yl)-
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Overview
Description
Ethanone, 1-(3-methyl-1H-indol-5-yl)-: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an ethanone group attached to a 3-methyl-1H-indol-5-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Ethanone, 1-(3-methyl-1H-indol-5-yl)-, typically involves the reaction of indole with various reagents under specific conditions. One common method involves the reaction of indole with acetyl chloride in the presence of a base such as pyridine . Another method includes the use of Friedel-Crafts acylation, where indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(3-methyl-1H-indol-5-yl)-, undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Ethanone, 1-(3-methyl-1H-indol-5-yl)-, has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-methyl-1H-indol-5-yl)-, involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
- Ethanone, 1-(1H-indol-3-yl)-
- 1-(1-methyl-1H-indol-3-yl)-1-ethanone
- 1-(5-fluoro-3-phenyl-1H-indol-2-yl)ethanone
Comparison: Ethanone, 1-(3-methyl-1H-indol-5-yl)-, is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3-methyl-1H-indol-5-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-6-12-11-4-3-9(8(2)13)5-10(7)11/h3-6,12H,1-2H3 |
InChI Key |
IUMDHFIAFFWXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)C |
Origin of Product |
United States |
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